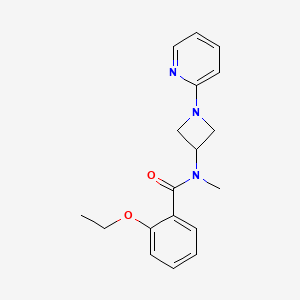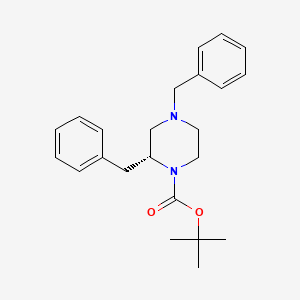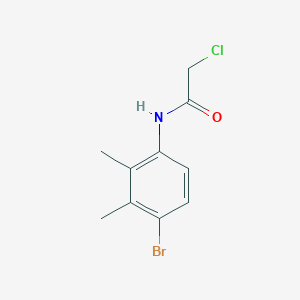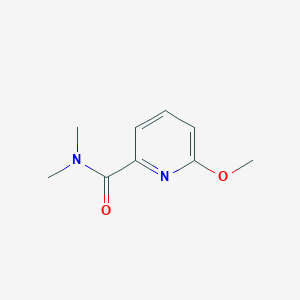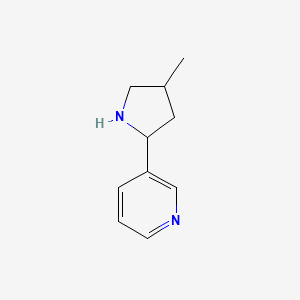
3-(4-Methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methylpyrrolidin-2-yl)pyridine” is a compound with the CAS Number: 603090-13-7 . It has a molecular weight of 162.23 . It is a liquid at room temperature . This compound is also known as an N-alkylpyrrolidine . It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 162.23 . The compound is characterized by a pyrrolidine ring, which contributes to its three-dimensional structure .Scientific Research Applications
Analytical Methods Development
- The compound is utilized in developing methods for the determination of nicotine in tobacco smoke in ambient air. Techniques such as gas chromatography and mass spectrometry (GC-MS) are employed for workplace measurement, adsorption on charcoal, and air analysis, emphasizing its role in occupational monitoring and hazardous substance measurement procedures (Schuh, 2014), (Schneider & Breuer, 2014).
Chemical Reactions and Coordination Chemistry
- The compound participates in chemical reactions, showing the direction, stoichiometry, and rate of reactions with various organic N-bases and substituted manganese phthalocyanine, offering insights into chemical thermodynamics/kinetics and spectroscopy. These findings are relevant for material chemistry based on phthalocyanines (Ovchenkova, Bichan & Lomova, 2019).
- It is also involved in the synthesis, solution, and solid-state structure analysis of various metal complexes, emphasizing its significance in molecular structure and chemical analysis (Lysenko et al., 2001).
Spectroscopic Studies and Material Chemistry
- The compound is utilized in studies related to luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions, highlighting its relevance in spectroscopic studies and material chemistry (Halcrow, 2005), (Roberts et al., 2014).
Catalysis and Chemical Transformation
- The compound has been used in catalysis for H−D exchange between the D2O solvent and various N-heterocycles, demonstrating its role in facilitating chemical transformations and catalytic processes (Guy & Shapley, 2009).
- It also plays a role in balancing hydrogen-bond donors and acceptors in a family of bifunctional aromatic N-heterocycles, which is significant in the field of supramolecular chemistry (Aakeröy et al., 2007).
Film Fabrication and Electrooptic Response
- The compound is integral in strategies for electrooptic film fabrication, influencing the covalent self-assembly, thin-film microstructure, and nonlinear optical response. This underlines its importance in the development of materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(4-methylpyrrolidin-2-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that nicotine, a compound structurally similar to this compound, decomposes relatively quickly under the influence of light and air .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can bind to biomolecules and influence enzyme activity
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
3-(4-methylpyrrolidin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-4,7-8,10,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJQAVVLXCYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)

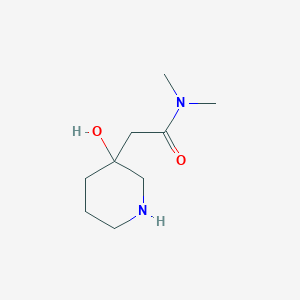
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4,6-dibromophenol](/img/structure/B2598791.png)

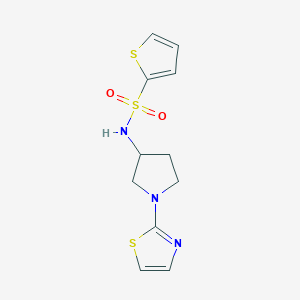
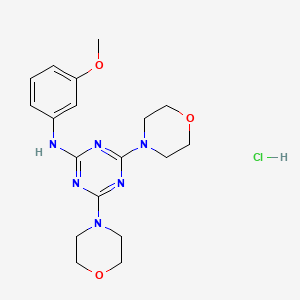

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)
